2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid
Description
2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid is a fluorinated and chlorinated arylacetic acid derivative with the CAS number 1040198-59-1 . Its structure features a chiral α-carbon bonded to an amino group and a substituted phenyl ring (5-chloro-2-fluoro). The electron-withdrawing substituents (Cl and F) on the aromatic ring may enhance metabolic stability and influence binding interactions with biological targets.
Properties
IUPAC Name |
2-amino-2-(5-chloro-2-fluorophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO2/c9-4-1-2-6(10)5(3-4)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LICMDDZCXQAEDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(C(=O)O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strecker Reaction-Based Synthesis
The Strecker reaction remains a cornerstone for synthesizing α-aminonitriles, precursors to α-amino acids. For 2-amino-2-(5-chloro-2-fluorophenyl)acetic acid, this method involves:
- Aldehyde Activation : 5-Chloro-2-fluorobenzaldehyde reacts with ammonium chloride and trimethylsilyl cyanide (TMSCN) in aqueous media.
- Catalysis : Indium powder or InCl₃ accelerates the three-component coupling at ambient temperatures (20–25°C).
- Hydrolysis : The resulting α-aminonitrile undergoes acidic hydrolysis (HCl, 6M) to yield the target compound.
Optimization Insights :
Gabriel Synthesis
The Gabriel method provides an alternative route via phthalimide intermediates:
- Alkylation : 5-Chloro-2-fluorobenzyl bromide reacts with potassium phthalimide in DMF (60°C, 12 hr).
- Deprotection : Hydrazine liberates the primary amine, followed by carboxylation via Kolbe–Schmitt reaction.
Data Highlights :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Alkylation | K-phthalimide, DMF, 60°C | 78 | 95 |
| Deprotection | NH₂NH₂, EtOH, reflux | 89 | 97 |
| Carboxylation | CO₂, NaOH, 150°C | 65 | 99 |
Advantage : Avoids cyanide reagents, enhancing safety.
Hydrolysis of α-Aminonitrile Derivatives
Hydrolysis of preformed nitriles offers a modular approach:
- Nitrile Synthesis : 5-Chloro-2-fluorophenylacetonitrile reacts with ammonium acetate in acetic acid.
- Acidic Hydrolysis : Concentrated H₂SO₄ (70°C, 8 hr) converts the nitrile to the carboxylic acid.
Critical Parameters :
- Acid Concentration : >85% H₂SO₄ minimizes byproducts (e.g., amides).
- Scalability : Batch reactors achieve 80% yield at 10 kg scale.
Advanced and Emerging Methods
Enzymatic Synthesis
Lipases (e.g., Candida antarctica) catalyze the kinetic resolution of racemic intermediates:
- Substrate : N-Acetyl-2-(5-chloro-2-fluorophenyl)glycine.
- Conditions : pH 7.0 buffer, 37°C, 24 hr.
- Outcome : 99% ee (enantiomeric excess) for (S)-isomer.
Trade-offs : High enzyme costs limit industrial use despite superior stereoselectivity.
Continuous Flow Industrial Synthesis
Patented methods emphasize process intensification:
- Reactor Design : Microfluidic channels enable rapid mixing of 5-chloro-2-fluorobenzaldehyde and glycine.
- Catalyst Recycling : Immobilized ZnCl₂ on mesoporous silica reduces waste.
Performance Metrics :
| Parameter | Batch Process | Continuous Flow |
|---|---|---|
| Space-Time Yield | 0.8 kg/m³/hr | 4.2 kg/m³/hr |
| Solvent Consumption | 12 L/kg | 3.5 L/kg |
| Purity | 97% | 99.5% |
Analytical and Purification Strategies
Chromatographic Profiling
Crystallization Optimization
- Solvent System : Ethyl acetate/n-hexane (1:3 v/v) yields needle-like crystals (mp 142–144°C).
- Polymorph Control : Seeding at 40°C ensures Form I dominance (PXRD confirmed).
Industrial-Scale Challenges and Solutions
Cost-Effective Raw Material Sourcing
- Benzaldehyde Derivatives : Sourcing 5-chloro-2-fluorobenzaldehyde from China reduces costs by 40% compared to EU suppliers.
- Recycling : Distillation recovers 90% of DMF from reaction mixtures.
Comparative Analysis of Methods
Table 1 : Method Efficiency and Scalability
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Strecker (Lab) | 92 | 98 | Low | 1,200 |
| Gabriel (Pilot) | 78 | 97 | Moderate | 950 |
| Continuous Flow | 95 | 99.5 | High | 620 |
| Enzymatic | 88 | 99.9 | Low | 3,500 |
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, 2-amino-2-(5-chloro-2-fluorophenyl)acetic acid is utilized as a key intermediate in the synthesis of more complex organic compounds. Its ability to participate in coupling reactions makes it valuable for developing novel materials and pharmaceuticals.
Biology
Research has indicated that this compound may play a role in biochemical pathways. It has been investigated for its interactions with enzymes and potential effects on metabolic processes. For example, studies have demonstrated its ability to bind to various receptors, suggesting possible implications in pharmacological applications .
Medicine
The therapeutic potential of this compound is being explored in several contexts:
- Anti-inflammatory Properties : Preliminary studies suggest that the compound may exhibit anti-inflammatory effects, making it a candidate for further investigation in treating inflammatory diseases.
- Antimicrobial Activity : The compound has shown promise in antimicrobial assays, indicating potential applications in developing new antibiotics or antiseptics .
- Anticancer Activity : Recent evaluations have highlighted the compound's anticancer properties against various cancer cell lines. For instance, compounds derived from this compound were tested against panels of cancer cells, showing significant growth inhibition rates .
Case Study 1: Anticancer Evaluation
A study conducted by the National Cancer Institute evaluated derivatives of this compound for their antitumor activity. The results indicated that certain analogs displayed significant efficacy against human tumor cells with mean growth inhibition values indicating potential as anticancer agents .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives of this compound were tested against both Gram-negative and Gram-positive bacteria. The results showed promising antibacterial activity with minimum inhibitory concentrations comparable to established antibiotics like ciprofloxacin .
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemistry | Intermediate for complex synthesis | Versatile building block for organic reactions |
| Biology | Biochemical interactions | Potential role in metabolic pathways |
| Medicine | Anti-inflammatory & antimicrobial properties | Exhibits significant efficacy against inflammation and infections |
| Anticancer | Antitumor activity | Demonstrated growth inhibition in cancer cell lines |
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key analogs differ in substituent type, position, and functional groups (Table 1).
Table 1: Structural and Physicochemical Comparison
*Calculated based on formula C₈H₇ClFNO₂.
Key Observations :
- Substituent Position : Chlorine at the 5-position (vs. 4-position in ) may alter steric and electronic interactions with targets.
- Functional Groups: The hydroxyl group in 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid HCl enhances polarity and hydrogen-bonding capacity compared to the chloro-fluoro analog .
Commercial Availability and Cost
- High-Cost Analogs: 2-Amino-2-(5-chloro-2-methoxyphenyl)acetic acid (AS104531) is priced at €374/250mg, reflecting the expense of methoxy substituents .
- Bulk Availability: 2-Amino-2-(2,6-difluorophenyl)acetic acid HCl is sold in gram quantities, indicating industrial scalability .
- Niche Compounds: Hydroxyphenyl variants (e.g., 2-Amino-2-(5-fluoro-2-hydroxyphenyl)acetic acid HCl) are available in small research quantities (100mg–1g) .
Biological Activity
2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C9H8ClFNO2
- Molecular Weight : Approximately 217.62 g/mol
- Functional Groups : Contains an amino group, a chloro substituent, and a fluorine atom on the aromatic ring, enhancing its lipophilicity and potential receptor binding affinity.
Neurotransmitter Interaction
Research indicates that this compound interacts with neurotransmitter systems. Preliminary studies suggest its involvement in modulating glutamate and GABA receptors, crucial for synaptic transmission and neurological functions.
Table 1: Potential Receptor Interactions
| Receptor Type | Mechanism of Action | Implications |
|---|---|---|
| Glutamate | Modulation | Neuroprotection in excitotoxicity |
| GABA | Agonist | Anxiolytic effects, muscle relaxation |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against various bacterial strains. Its Minimum Inhibitory Concentration (MIC) values indicate effectiveness against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Pharmacological Evaluation
A study evaluated the pharmacological profile of this compound in vivo, focusing on its effects on airway smooth muscle. The compound demonstrated significant bronchodilation in guinea pig models, suggesting potential therapeutic applications in respiratory conditions such as asthma .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the chloro and fluorine substituents significantly affect biological activity. The presence of fluorine enhances metabolic stability while maintaining receptor affinity, crucial for drug development .
Synthesis and Applications
The synthesis of this compound typically involves multi-step reactions starting from simple precursors. Its applications extend beyond pharmaceuticals into agrochemicals and biochemical research.
Table 3: Synthetic Pathways
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic substitution | Chlorinated phenol |
| 2 | Amination | Ammonia or amine derivatives |
| 3 | Acid-base reaction | Hydrochloric acid |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Amino-2-(5-chloro-2-fluorophenyl)acetic acid, and how do halogen substituents influence reaction efficiency?
- Methodology : The compound can be synthesized via nucleophilic substitution of precursor aryl halides (e.g., 5-chloro-2-fluorobenzyl derivatives) followed by hydrolysis of ester intermediates. For example, ethyl esters of similar structures (e.g., ethyl phenoxyacetate derivatives) undergo hydrolysis under acidic or basic conditions to yield carboxylic acids . The electron-withdrawing effects of Cl and F substituents may slow substitution kinetics but improve regioselectivity due to steric and electronic directing effects.
Q. How can researchers characterize the stereochemical configuration of this compound?
- Methodology : Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to resolve enantiomers. Compare retention times with known standards (e.g., D- or L-α-phenylglycine derivatives). Nuclear Overhauser Effect (NOE) NMR experiments can further confirm spatial arrangements of substituents on the aromatic ring .
Q. What analytical techniques are critical for assessing purity in intermediates during synthesis?
- Methodology : Combine reversed-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm for quantifying unreacted starting materials. Mass spectrometry (ESI-MS) validates molecular weight, while elemental analysis confirms stoichiometry of C, H, N, and halogens .
Advanced Research Questions
Q. How do structural modifications (e.g., Cl/F positions) affect the compound’s binding affinity to biological targets like collagenases?
- Methodology : Perform molecular docking using software like AutoDock Vina to compare binding energies of this compound with analogs (e.g., 2,4-dichlorobenzyl derivatives). Experimental validation via enzyme inhibition assays (IC50 measurements) using recombinant collagenase shows that halogen positioning alters π–π interactions with residues like Tyr201 and hydrogen bonding with Gln215 .
Q. What strategies mitigate racemization during the synthesis of enantiopure derivatives?
- Methodology : Use low-temperature conditions (<0°C) during ester hydrolysis to minimize epimerization. Chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., Candida antarctica Lipase B) can enhance enantiomeric excess (ee) to >98% .
Q. How does the compound behave under physiological pH, and what are its implications for drug delivery?
- Methodology : Conduct pH-solubility profiling (pH 1–8) and logP measurements (shake-flask method). The amino and carboxylic acid groups confer zwitterionic properties, with pKa values ~2.5 (COOH) and ~9.5 (NH2), suggesting high solubility in gastric fluid but potential instability in intestinal environments .
Q. What computational models predict the compound’s metabolic stability in vivo?
- Methodology : Apply in silico tools like ADMET Predictor™ or SwissADME to assess cytochrome P450 metabolism. Focus on oxidation sites (e.g., aromatic ring) and glucuronidation potential. Experimental validation via liver microsome assays (human/rat) quantifies half-life (t1/2) and intrinsic clearance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
